REACTION_CXSMILES
|
[O:1]=[C:2]([C:10]([F:13])([F:12])[F:11])[CH:3]([CH3:9])[C:4]([O:6][CH2:7][CH3:8])=[O:5].[BH4-].[Na+]>C(O)C>[OH:1][CH:2]([C:10]([F:11])([F:12])[F:13])[CH:3]([CH3:9])[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:1.2|
|
Name
|
|
Quantity
|
20.1 g
|
Type
|
reactant
|
Smiles
|
O=C(C(C(=O)OCC)C)C(F)(F)F
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
STIRRING
|
Details
|
the reaction stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
Acetone (5 ml) was added
|
Type
|
CUSTOM
|
Details
|
to quench any remaining sodium borohydride
|
Type
|
CUSTOM
|
Details
|
the solvents removed by distillation at atmospheric pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with 200 ml of methylene chloride
|
Type
|
ADDITION
|
Details
|
poured into a separatory funnel
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
ADDITION
|
Details
|
75 ml of a 1:1:1 mixture of saturated ammonium chloride
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with methylene chloride (3×25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase and methylene chloride extracts were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
distilled at atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvents
|
Type
|
DISTILLATION
|
Details
|
The residue was then distilled at reduced pressure (20 mmHg)
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(C(=O)OCC)C)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |